molecular formula C11H16N2O3 B149366 2-[3-(4-Nitrophenyl)propylamino]ethanol CAS No. 130634-09-2

2-[3-(4-Nitrophenyl)propylamino]ethanol

Cat. No. B149366
M. Wt: 224.26 g/mol
InChI Key: RGJQCMUPYAXGNG-UHFFFAOYSA-N
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Description

The compound 2-[3-(4-Nitrophenyl)propylamino]ethanol is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be useful for understanding the chemical behavior and synthesis of similar compounds. For instance, the review on 2-(3-methylphenyl) ethanol discusses the toxicology and dermatology of aryl alkyl alcohols, which share a common structural element with the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves one-pot sequential reactions, as seen in the synthesis of polysubstituted 3-(3-nitro-2-phenylchroman-4-yl)-3-arylaminoacrylates. This process includes the reaction of arylamines with other reactants in refluxing ethanol, which could be relevant to the synthesis of 2-[3-(4-Nitrophenyl)propylamino]ethanol . Additionally, the promoting effect of ethanol in the synthesis of N-(2-methylphenyl) hydroxylamine from o-nitrotoluene in a Zn/H2O/CO2 system suggests that ethanol can play a significant role in facilitating certain chemical reactions .

Molecular Structure Analysis

The molecular structure of a related compound, 3,3'-(1,4-Phenylene)bis[2-(propylamino)benzofuro[3,2-d]pyrimidin-4(3H)-one] ethanol disolvate, provides insights into the potential structure of 2-[3-(4-Nitrophenyl)propylamino]ethanol. The compound features a central benzene ring with a dihedral angle formed by the fused-ring system, and the presence of ethanol solvent molecules indicates potential solubility characteristics .

Chemical Reactions Analysis

While the papers do not directly address the chemical reactions of 2-[3-(4-Nitrophenyl)propylamino]ethanol, they do provide examples of reactions involving similar compounds. For instance, the one-pot sequential reaction mentioned earlier demonstrates the potential for complex reactions involving arylamines, which could be extrapolated to the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[3-(4-Nitrophenyl)propylamino]ethanol can be inferred from the properties of similar compounds. Aryl alkyl alcohols, for example, have been reviewed for their toxicologic and dermatologic properties, which could be relevant to the safety assessment of the compound . The promoting effect of ethanol in certain syntheses also suggests that ethanol can influence the selectivity and yield of chemical reactions .

Scientific Research Applications

1. Synthesis and Characterization in Organic Chemistry

2-[3-(4-Nitrophenyl)propylamino]ethanol and its derivatives play a significant role in the synthesis and characterization of various organic compounds. For example, it has been used in the synthesis of unsymmetrical Schiff bases derived from 2,3-diaminopyridine, showcasing its utility in the formation of complex organic structures (Opozda, Łasocha, & Włodarczyk-Gajda, 2003).

2. Molecular Complex Studies

This compound is also important in molecular complex studies. The crystal structure of molecular complexes involving this chemical, such as with ethanol, has been explored to understand the intermolecular interactions and crystal formation processes (Kochetov & Kuz’mina, 2007).

3. Photoreagents in Biochemistry

In biochemistry, derivatives of 2-[3-(4-Nitrophenyl)propylamino]ethanol have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling, demonstrating its potential in biochemical and molecular biology research (Jelenc, Cantor, & Simon, 1978).

4. Liquid Crystalline Properties

Research has also delved into the preparation of polymers containing azobenzene groups under electrical fields using derivatives of this compound, exploring its liquid crystalline properties and applications in materials science (Hosseini & Hoshangi, 2015).

5. Development of Nonlinear Optical Materials

In the field of optics, 2-[3-(4-Nitrophenyl)propylamino]ethanol derivatives have been synthesized for the development of electro-optical active polyurethanes, highlighting its role in creating advanced optical materials (Jecs et al., 2009).

Safety And Hazards

“2-[3-(4-Nitrophenyl)propylamino]ethanol” is a strongly toxic substance . It is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .

properties

IUPAC Name

2-[3-(4-nitrophenyl)propylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c14-9-8-12-7-1-2-10-3-5-11(6-4-10)13(15)16/h3-6,12,14H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJQCMUPYAXGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCNCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439625
Record name 2-{[3-(4-Nitrophenyl)propyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-Nitrophenyl)propylamino]ethanol

CAS RN

130634-09-2
Record name 2-{[3-(4-Nitrophenyl)propyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

50 g of the previously obtained N-(2-hydroxyethyl)-3-(4-nitrophenyl)propionylamide and 31.8 g of sodium boron hydride were suspended in 500 ml of tetrahydrofuran, and 50.5 g of acetic acid was added dropwise thereto under ice cooling conditions. After completion of the addition, the solution was heated under reflux for 2 hours and then ice-cooled again, and 500 ml of water was added dropwise thereto. Afterward, 4N hydrochloric acid was added to the solution so as to adjust its pH to a level of from 5 to 6, and tetrahydrofuran was then distilled off under reduced pressure. Next, 425 ml of 4N hydrochloric acid was added to the resultant aqueous solution, and the solution was stirred at 60°-70° C. for 1 hour and then allowed to stand for cooling, so that the temperature of the solution was returned to room temperature. After washed with chloroform, the aqueous solution was adjusted to a pH of 11 by the use of a 16% aqueous sodium hydroxide solution, and extraction was carried out twice with 500 ml of chloroform. The chloroform extracts were joined and concentrated under reduced pressure, and the resultant residue was crystallized from 900 ml of toluene to obtain 38.6 g of crystalline N-(2-hydroxyethyl)-3-(4-nitrophenyl)propylamine, which had a melting point of from 82.5° to 84.5° C.
Name
N-(2-hydroxyethyl)-3-(4-nitrophenyl)propionylamide
Quantity
0 (± 1) mol
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reactant
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31.8 g
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50.5 g
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0 (± 1) mol
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reactant
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500 mL
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solvent
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0 (± 1) mol
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Reaction Step Six
Name
Quantity
500 mL
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Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Gai, L Sun, W Hui, Q Ouyang, CJ Anderson… - Inorganic …, 2016 - ACS Publications
Bifunctional chelators play an important role in developing metallic radionuclide-based radiopharmaceuticals. In this study, a new bifunctional ligand, p-SCN-PhPr-NE3TA, was …
Number of citations: 29 pubs.acs.org

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